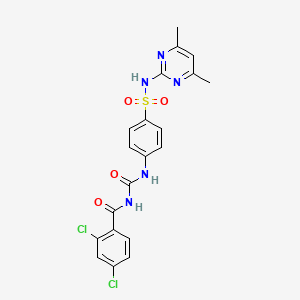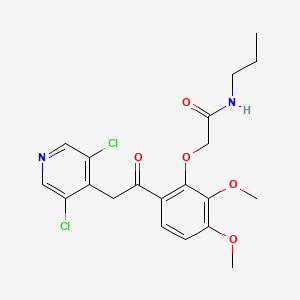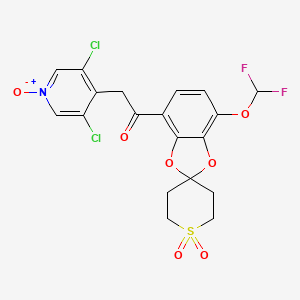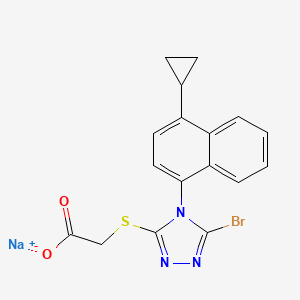
Lipoamide-PEG3-Mal
Vue d'ensemble
Description
Lipoamide-PEG3-Mal is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .
Chemical Reactions Analysis
Lipoamide-PEG3-Mal contains the functional form of lipoic acid, lipoamide, via an amide bond and a maleimide end group . The lipoic acid is a co-factor that is used in biological systems such as the citric acid cycle. Maleimides are thiol-reactive between pH 6.5 to 7.5 and form thioester bonds .Applications De Recherche Scientifique
Mucoadhesive Drug Delivery : Maleimide-functionalised PEGylated liposomes, such as PEG-Mal, have been studied for their mucoadhesive properties, particularly in drug delivery to the urinary bladder. These liposomes showed enhanced retention on mucosal surfaces, making them potentially useful for bladder cancer treatment (Kaldybekov, Tonglairoum, Opanasopit, & Khutoryanskiy, 2018).
Drug Conjugation and Delivery : Research on PEG-lipid containing a chemically active tri-block linker, such as maleimide (Mal), has been conducted for drug conjugation and delivery. This includes the synthesis of novel PEG-modified lipids for the conjugation with therapeutic agents like salmon calcitonin, showing potential for enhanced drug delivery and activity (Cheng & Lim, 2010).
Stealth Liposomes : PEG-Mal is used in the development of stealth liposomes, which are long-circulating liposomes with reduced uptake by the mononuclear phagocyte system. This technology is crucial for targeted drug delivery and improving the efficacy of therapeutic agents (Immordino, Dosio, & Cattel, 2006).
Immunogenicity and Blood Clearance : Studies have shown that PEGylated liposomes with maleimide modification can induce the accelerated blood clearance phenomenon, highlighting the need for careful consideration of liposome design for drug delivery systems (Ishima et al., 2022).
Targeted Drug Delivery : PEG-Mal functionalized liposomes have been developed for targeted drug delivery to specific cells or tissues, such as cancer cells. This targeted approach enhances the efficacy of the therapeutic agents encapsulated within the liposomes (Gao et al., 2014).
Nanoparticle Engineering : PEG-Mal is used in the surface engineering of liposomes to achieve stealth behavior, which prolongs their circulation half-life and enhances drug delivery efficiency (Nag & Awasthi, 2013).
Liposome Stability and Properties : PEGylation, including the use of PEG-Mal, has been studied for its effects on the stability and mechanical properties of lipid-based microbubbles, which are important for drug delivery applications (Abou-Saleh et al., 2014).
Mécanisme D'action
Target of Action
Lipoamide-PEG3-Mal is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that the PROTACs are designed to degrade . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of Lipoamide-PEG3-Mal involves the intracellular ubiquitin-proteasome system . The compound, being a part of the PROTAC molecule, facilitates the interaction between the E3 ubiquitin ligase and the target protein . This interaction leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by Lipoamide-PEG3-Mal are those involving the target proteins of the PROTACs. The degradation of these proteins can influence various cellular processes depending on the function of the target protein . .
Pharmacokinetics
As a peg-based compound, it may have improved solubility and stability, potentially enhancing its bioavailability .
Result of Action
The primary result of the action of Lipoamide-PEG3-Mal is the selective degradation of target proteins . This can lead to changes in cellular processes regulated by these proteins. The specific molecular and cellular effects would depend on the identity of the target protein.
Action Environment
The action of Lipoamide-PEG3-Mal, like other PROTAC linkers, can be influenced by various environmental factors. These may include the presence of the target protein and E3 ligase, the cellular context, and the intracellular concentration of the PROTAC . .
Safety and Hazards
The safety data sheet for Lipoamide-PEG3-Mal suggests that it is not classified as a hazard . In case of skin contact, it is recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . The same applies to eye contact . In case of inhalation, remove to fresh air . If symptoms persist, seek medical attention . In case of ingestion, seek medical attention .
Propriétés
IUPAC Name |
N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]-5-(dithiolan-3-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41N3O7S2/c29-22(6-2-1-5-21-10-20-36-37-21)26-11-3-14-33-16-18-35-19-17-34-15-4-12-27-23(30)9-13-28-24(31)7-8-25(28)32/h7-8,21H,1-6,9-20H2,(H,26,29)(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMJPHOERVZWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301106191 | |
| Record name | 1H-Pyrrole-1-propanamide, N-[19-(1,2-dithiolan-3-yl)-15-oxo-4,7,10-trioxa-14-azanonadec-1-yl]-2,5-dihydro-2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301106191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lipoamide-PEG3-Mal | |
CAS RN |
1314378-19-2 | |
| Record name | 1H-Pyrrole-1-propanamide, N-[19-(1,2-dithiolan-3-yl)-15-oxo-4,7,10-trioxa-14-azanonadec-1-yl]-2,5-dihydro-2,5-dioxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314378-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-1-propanamide, N-[19-(1,2-dithiolan-3-yl)-15-oxo-4,7,10-trioxa-14-azanonadec-1-yl]-2,5-dihydro-2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301106191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B608506.png)


![2-[(2,2-Dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid](/img/structure/B608514.png)
![d]pyrimidin-4(3H)-one](/img/structure/B608515.png)




